

## Unraveling "TA-01": A Multifaceted Designation in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TA-01   |           |
| Cat. No.:            | B611111 | Get Quote |

The identifier "**TA-01**" is not uniquely associated with a single substance or research initiative. Instead, it appears in various contexts within the biomedical field, from a component of traditional medicine to a designation for research grants and clinical trials. This guide aims to clarify the different entities referred to as "**TA-01**" and similar terms, providing context for their distinct roles in research and drug development.

# I. "TA" in Preclinical Cancer Research: An Extract of Terminalia arjuna

In the realm of oncology research, "TA" has been used to denote an extract from the bark of Terminalia arjuna, a tree native to the Indian subcontinent. Studies have explored the anticancer properties of this extract.

#### Experimental Focus:

One study investigated the effect of a Terminalia arjuna extract on breast cancer cell viability. The findings indicated that the extract could more potently reduce the viability of mammary epithelial cells overexpressing the MYC oncogene compared to control cells.[1]

Table 1: Effect of Terminalia arjuna (TA) Extract on Cell Viability



| Cell Line                   | Treatment Group | Observed Effect                                                                      |
|-----------------------------|-----------------|--------------------------------------------------------------------------------------|
| MCF10A (MYC overexpressing) | TA Extract      | Significant reduction in cell viability at concentrations of 0.25%, 0.5%, 1%, and 2% |
| MCF10A (Vector control)     | TA Extract      | Less potent reduction in cell viability compared to MYC overexpressing cells         |

Experimental Protocol: Cell Viability Assay

A cell viability assay was performed to determine the cytotoxic effects of the TA extract. The detailed protocol is as follows:

- Cell Seeding: MCF10A mammary epithelial cells, both with and without MYC overexpression, were seeded in 96-well plates.
- Treatment: The cells were treated with varying concentrations of the TA extract (0.25%, 0.5%, 1%, and 2%).
- Incubation: The treated cells were incubated for a specified period.
- Viability Assessment: Cell viability was measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells.
- Data Analysis: The results were presented as the average of six replicates, with statistical significance determined using an unpaired Student's t-test.

Experimental Workflow for Cell Viability Assay





Click to download full resolution via product page

Caption: Workflow of the cell viability experiment.

### II. TAM-01: A Clinical Trial on Low-Dose Tamoxifen

"TAM-01" refers to a Phase III clinical trial investigating the efficacy of low-dose tamoxifen (5 mg/day) versus a placebo in women with breast intraepithelial neoplasia, which includes conditions like ductal carcinoma in situ (DCIS).[2] The rationale for this study stemmed from earlier biomarker trials suggesting that a lower dose of tamoxifen was as effective as the standard dose but with fewer side effects.[2]

Table 2: Key Details of the TAM-01 Clinical Trial



| Parameter       | Description                                                          |
|-----------------|----------------------------------------------------------------------|
| Trial Phase     | Phase III                                                            |
| Intervention    | Tamoxifen (5 mg/day) for three years                                 |
| Control         | Placebo                                                              |
| Participants    | 500 women (up to 75 years old) with breast intraepithelial neoplasia |
| Primary Outcome | Incidence of invasive breast cancer or DCIS                          |
| Follow-up       | Up to 10 years                                                       |

# III. Other "TA" Designations in Research and Development

The "TA" prefix appears in other contexts as well, highlighting the importance of specificity when discussing research compounds and programs.

- TUSEB 2019-TA-01: This is the identifier for a "Systems Biology and Bioinformatics Strategic R&D Project Call" by the Health Institutes of Turkey (TÜSEB). This is a funding and research initiative, not a therapeutic agent.[3]
- SCTA01: This designates a monoclonal antibody that was investigated in a Phase II/III clinical trial for the treatment of severe COVID-19.[4]

#### Conclusion

The designation "**TA-01**" and similar terms are not standardized and can refer to vastly different entities in biomedical research. It is crucial for researchers, scientists, and drug development professionals to use precise identifiers to avoid ambiguity. When encountering such a term, it is essential to consider the context to understand whether it refers to a natural product extract, a clinical trial, a research grant, or a specific therapeutic molecule.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Health Institutes of Türkiye (TUSEB) [tuseb.gov.tr]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Unraveling "TA-01": A Multifaceted Designation in Biomedical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611111#ta-01-results-in-different-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com